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Manganese;silicate

Cat. No.: B14112137
M. Wt: 147.02 g/mol
InChI Key: FKIFVBSUOZXBIX-UHFFFAOYSA-N
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Description

Contextualization within Advanced Inorganic Materials Science

Manganese silicate (B1173343) is a notable compound within the realm of advanced inorganic materials science. Advanced inorganic materials are characterized by their complex structures and compositions that result in exceptional properties. fiveable.me Manganese silicates fit this description, with their diverse applications stemming from their unique chemical and physical characteristics. ontosight.ai

Traditionally, manganese silicate has been utilized in the production of ceramics and glass, where it acts as a colorant and stabilizer. ontosight.aiontosight.ai Its characteristic pink to reddish-brown color also makes it a valuable pigment in paints and coatings. ontosight.ai In metallurgy, manganese silicates are formed during the deoxidation process in high-silicon steel. eramet.no

More recently, research has shifted towards exploring the potential of manganese silicate in advanced technologies. fiveable.me Scientists are investigating its use in:

Energy Storage: Manganese silicate, particularly in nanostructured forms like nanosheets, has shown promise as an electrode material for supercapacitors due to its high specific capacitance. researchgate.netacs.org Research has focused on synthesizing mesoporous structures to enhance electrochemical performance. researchgate.net

Biomedical Applications: The compound has been studied for its potential in biomaterials, such as orthopedic coatings, bone regeneration, and drug delivery systems. ontosight.airesearchgate.net Its antioxidant properties are also a subject of investigation. ontosight.ai

Environmental Remediation: Studies have explored the ability of manganese silicate to remove heavy metals and other contaminants from aqueous solutions, indicating its potential for water treatment and pollution control. ontosight.ai

The synthesis of manganese silicate is a key area of research, with methods like hydrothermal reactions and co-precipitation being developed to create materials with controlled properties and morphologies, such as nanobubbles and nanosheets. researchgate.netresearchgate.netacs.org The challenge often lies in producing single-phase manganese silicate without undesirable by-products. researchgate.net

Significance in Geochemistry and Mineralogical Sciences

Manganese silicates are fundamental components in geochemistry and mineralogy, primarily occurring as the minerals rhodonite (an inosilicate) and tephroite (a nesosilicate). wikipedia.orgwikipedia.org The study of these minerals provides insights into the geological processes and conditions under which they form.

Rhodonite (MnSiO₃) is a manganese inosilicate that belongs to the pyroxenoid group of minerals. wikipedia.orgle-comptoir-geologique.com Its structure consists of repeating units of five silica (B1680970) tetrahedra. wikipedia.org It typically forms in manganese-bearing deposits through hydrothermal, metamorphic, and sedimentary processes. arizona.edu Rhodonite is often found in association with minerals like franklinite, willemite, and various manganese oxides. wikipedia.orgarizona.edu Its presence in metamorphic rocks can indicate specific temperature and pressure conditions during their formation. arizona.edu Due to surface oxidation, rhodonite is sensitive to alteration and can transform into black manganese oxides, which often creates characteristic black veins within the pink mineral. le-comptoir-geologique.com

Tephroite (Mn₂SiO₄) is the manganese end-member of the olivine (B12688019) group. wikipedia.orgle-comptoir-geologique.com It is a nesosilicate mineral that occurs in iron-manganese ore deposits, related skarns, and metamorphosed manganese-rich sediments. wikipedia.orgarizona.edu A solid solution series exists between tephroite and other olivine group endmembers like fayalite (iron silicate) and forsterite (magnesium silicate). wikipedia.org The formation of tephroite requires a specific bulk-rock composition with high manganese content and a metamorphic environment with low activity of water, carbon dioxide, and oxygen. arizona.edu It is often found alongside minerals such as zincite, rhodonite, and bustamite. wikipedia.org The geochemistry of manganese in soils is linked to its content in the parent rock, where it is often associated with ferromagnesian silicates. encyclopedia.pub

The following tables provide a summary of the key properties of rhodonite and tephroite.

Table 1: Properties of Rhodonite

Property Description
Chemical Formula (Mn, Fe, Mg, Ca)SiO₃ wikipedia.org
Crystal System Triclinic wikipedia.org
Color Rose-red, pink, brownish-red, gray wikipedia.orgmindat.org
Hardness 5.5 - 6.5 wikipedia.orgmindat.org
Specific Gravity 3.4 - 3.76 wikipedia.orgmindat.org
Lustre Vitreous, sometimes pearly on cleavage surfaces wikipedia.orgmindat.org
Cleavage Perfect, prismatic, nearly at right angles wikipedia.orgarizona.edu
Occurrence Found in manganese deposits formed by metamorphic, hydrothermal, or contact processes. le-comptoir-geologique.comarizona.edu

Table 2: Properties of Tephroite

Property Description
Chemical Formula Mn₂SiO₄ wikipedia.org
Crystal System Orthorhombic wikipedia.orgmindat.org
Color Ash gray, olive-green, greenish-blue, pink, brown wikipedia.orgmindat.org
Hardness 6 wikipedia.org
Specific Gravity Approximately 4.1 wikipedia.orgmindat.org
Lustre Vitreous, greasy mindat.org
Occurrence Occurs in iron-manganese ore deposits, skarns, and metamorphosed manganese-rich sediments. wikipedia.orgarizona.edu

Evolution of Research Paradigms and Foundational Studies

The study of manganese silicate has evolved significantly over time, from initial mineralogical descriptions to advanced materials synthesis and characterization.

Foundational Studies: The foundational research on manganese silicate is rooted in mineralogy. Rhodonite was named in 1819 by Christoph Friedrich Jasche, with its name derived from the Greek word for "rose" due to its color. mindat.org Tephroite was named in 1823 by Johann Friedrich August Breithaupt from the Greek word "tephros," meaning "ash-colored." mindat.org Early studies focused on identifying and describing these naturally occurring minerals from various global localities, such as Franklin, New Jersey, which is a key site for both minerals. wikipedia.orgwikipedia.orgrruff.info These initial works laid the groundwork by documenting the minerals' physical properties, occurrences, and associations. arizona.eduarizona.edu

Structural and Phase Equilibria Research: As analytical techniques advanced, research paradigms shifted to understanding the detailed crystal structure and phase relationships of manganese silicates. X-ray diffraction studies were crucial in determining the triclinic crystal structure of rhodonite and the orthorhombic structure of tephroite. mindat.orgmindat.org Research into the MnO-SiO₂ system has been critical for understanding the formation of manganese ferroalloys and slags in metallurgical processes. nbuv.gov.uarudmet.net These studies clarified the melting behavior and phase transformations, identifying, for instance, that tephroite melts congruently while rhodonite melts incongruently. nbuv.gov.ua The phase equilibria diagrams for the manganese oxide-silica system have been refined over the years, providing essential data for industrial applications. ajsonline.orgresearchgate.net

Modern Synthesis and Application-Driven Research: In recent decades, the research paradigm has expanded to include the synthesis of manganese silicate materials for specific technological applications. This shift reflects a broader trend in inorganic materials science toward designing materials with tailored functionalities. fiveable.me Researchers have developed various methods, such as hydrothermal synthesis and co-precipitation, to produce manganese silicate with controlled morphologies at the nanoscale. researchgate.netacs.org This has led to the creation of novel structures like nanosheets and hollow nanobubbles. acs.orgacs.org The focus of this modern research is often on the electrochemical properties for energy storage devices like supercapacitors or on the biomedical potential of these synthetic materials. researchgate.netresearchgate.net Advanced characterization techniques, including scanning electron microscopy (SEM) and X-ray photoelectron spectroscopy (XPS), are essential tools in this modern research paradigm to analyze the structure and composition of these engineered materials. fiveable.meresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula MnO4Si-4 B14112137 Manganese;silicate

Properties

Molecular Formula

MnO4Si-4

Molecular Weight

147.02 g/mol

IUPAC Name

manganese;silicate

InChI

InChI=1S/Mn.O4Si/c;1-5(2,3)4/q;-4

InChI Key

FKIFVBSUOZXBIX-UHFFFAOYSA-N

Canonical SMILES

[O-][Si]([O-])([O-])[O-].[Mn]

Origin of Product

United States

Synthetic Methodologies for Manganese Silicate Materials

Hydrothermal Synthesis Techniques

Hydrothermal synthesis is a versatile method for producing crystalline materials from aqueous solutions under elevated temperature and pressure. This technique is particularly advantageous for synthesizing manganese silicates due to its ability to control particle size and morphology at relatively low temperatures. mdpi.com

Direct Crystallization Processes

Direct crystallization via hydrothermal methods involves the reaction of manganese and silicon precursors in an aqueous solution within a sealed vessel, typically a Teflon-lined autoclave. The process leverages the increased solubility of reactants and the accelerated reaction kinetics at elevated temperatures to facilitate the formation of crystalline manganese silicate (B1173343).

A typical procedure involves dissolving manganese salts, such as manganese nitrate (B79036) or manganese acetate (B1210297), and a silicon source, like sodium silicate, in water. mdpi.commdpi.com This mixture is then heated in an autoclave to temperatures ranging from 100 to 200°C for several hours to days. mdpi.comresearchgate.net For instance, sheaf-like manganese-doped zinc silicate has been successfully synthesized by reacting manganese acetate, zinc nitrate, and sodium silicate at 200°C. mdpi.com The duration of the hydrothermal treatment can influence the crystallinity and the size of the resulting particles. mdpi.com In one study, increasing the hydrothermal time from 24 to 48 hours resulted in better-crystallized manganese-mica. researchgate.net

Recent advancements have also utilized natural clay minerals as a silicon source. For example, manganese silicate nanosheets have been synthesized by the hydrothermal treatment of magadiite (B1252274), a layered sodium silicate mineral, with manganese nitrate. This process involves an initial ion exchange step followed by a hydrothermal reaction at 160°C for 24 hours.

The table below summarizes typical parameters for the direct hydrothermal synthesis of various manganese silicate materials.

Manganese SourceSilicon SourceTemperature (°C)Time (h)Resulting Product
Manganese AcetateSodium Silicate20012-72Sheaf-like Mn-doped Zinc Silicate
Manganese NitrateMagadiite16024Manganese Silicate Nanosheets
Manganese CarbonateSilicic Acid & Aluminum Nitrate100-20024-96Mn-kaolinite
Manganese ChlorideMetakaolin100-20024-48Mn-mica

Template-Directed Synthesis of Porous Architectures

To create manganese silicate materials with controlled porosity, template-directed synthesis is often employed. This approach utilizes sacrificial templates or structure-directing agents to guide the formation of porous structures.

One common method involves the use of surfactants, such as cetyltrimethylammonium bromide (CTAB), which act as soft templates. In a representative synthesis, manganese nitrate and sodium silicate are dissolved in a CTAB solution. The mixture is then subjected to hydrothermal treatment, typically at around 180°C for 48 hours. Subsequent calcination at high temperatures (e.g., 550°C) removes the surfactant template, leaving behind a mesoporous manganese silicate structure.

Hard templates, such as mesoporous silica (B1680970), can also be used. researchgate.net In this method, the porous silica template is impregnated with a manganese precursor solution. After a series of immersion and calcination steps, the silica template is removed, typically through etching, to yield a mesoporous manganese oxide-based material that replicates the template's structure. researchgate.net Another innovative approach involves a surface-catalyzed dual templating strategy to create "bubbles within a bubble" assemblages of hollow manganese silicate nanospheres. acs.org

The use of specific organic molecules as structure-directing agents can also lead to the formation of manganese-containing zeolites with well-defined microporous structures. For example, manganese-containing MFI-type zeolite (Mn-ZSM-5) has been synthesized using tetrapropylammonium (B79313) hydroxide (B78521) as a template. acs.org

Mechanistic Studies of Crystal Growth in Aqueous Media

Understanding the crystal growth mechanism is crucial for controlling the final properties of the synthesized material. Studies have shown that the formation of manganese silicate in aqueous media can proceed through intermediate phases. For example, in the synthesis of sheaf-like Mn-doped Zn2SiO4, it is proposed that a bulk material of Zn4-xMnxSi2O7(OH)2·H2O initially forms. mdpi.com As the hydrothermal reaction progresses, this intermediate phase transforms into Zn4-xMnxSiO4 nanoparticles through the de-intercalation of water molecules and a phase transformation. mdpi.com

The pH of the reaction medium also plays a significant role. The synthesis of manganese silicalite-2, for instance, is challenging under highly basic conditions due to the formation of poorly soluble manganese(II) hydroxide. researchgate.net To overcome this, molecular clusters like Mn12O12(O2CCH3)16 can be used as the manganese source. researchgate.net The growth of crystals is also influenced by the concentration of reactants and the reaction temperature. researchgate.net

Solid-State Reaction Pathways

Solid-state synthesis involves the reaction of solid precursors at high temperatures to form the desired product. This method is a conventional and straightforward approach for producing manganese silicate.

High-Temperature Solid-State Fusion Processes

High-temperature solid-state fusion is a common industrial method for producing manganese silicate. This process typically involves heating a stoichiometric mixture of manganese oxide (e.g., MnO or MnO2) and silicon dioxide (SiO2) to temperatures ranging from 1100°C to 1800°C. Additives like calcium fluoride (B91410) (CaF2) or aluminum oxide (Al2O3) may be included to act as fluxes, lowering the melting point and facilitating the reaction.

The final product's phase and crystallinity are highly dependent on the reaction temperature and duration. For instance, the synthesis of MnFe2O4 from a MnO2 and Fe2O3 mixture requires calcination at temperatures above 1100°C in air. researchgate.net The thermal decomposition of manganese oxides themselves can lead to various phases, with Mn3O4 being a common product at temperatures between 900 and 1100°C. mdpi.com

A study on the fusion of low-grade manganese silicate ore with sodium hydroxide (NaOH) demonstrated that this pre-treatment could break the Mn-silicate bond at a relatively lower temperature of 500°C, forming a water-leachable sodium manganate (B1198562) intermediate. researchgate.net

The following table outlines typical conditions for the solid-state synthesis of manganese silicates.

PrecursorsTemperature (°C)AtmosphereResulting Product
MnO₂, SiO₂1100-1300Air or ArgonPhase-pure Manganese Silicate
MnO, Fe₂O₃>1100AirMnFe₂O₄
MnO₂, Fe₂O₃>750InertMnFe₂O₄
MnO, Quartz Sand, Additives1600-1800Not specifiedBrown-yellow powder

Influence of Precursor Stoichiometry and Controlled Atmospheres

The stoichiometry of the precursors is a critical parameter in solid-state synthesis to obtain phase-pure materials. Deviations from the ideal stoichiometric ratio can lead to the formation of secondary phases. For example, in the synthesis of MnFe2O4, controlling the Mn:Fe ratio is essential to avoid the segregation of iron or manganese oxides. researchgate.net

The atmosphere under which the reaction is conducted also plays a pivotal role. Controlled atmospheres, such as argon or specific oxygen partial pressures, are often necessary to achieve the desired oxidation state of manganese and prevent the formation of unwanted oxides. nih.gov For example, the synthesis of O3-type sodium anion-redox cathodes requires a low oxygen environment to prevent the over-oxidation of manganese-containing species. nih.gov In the growth of single crystals of manganese orthosilicate (B98303) (Mn2SiO4), a reducing gas atmosphere is used to prevent the thermodynamically favored decomposition of the crystal during cooling. researchgate.net Conversely, some reactions may require an oxidative environment. researchgate.net The synthesis of manganese nitride (Mn3N2) from manganese chloride and magnesium nitride precursors highlights the importance of kinetically controlled solid-state metathesis to prevent the loss of nitrogen at higher temperatures. osti.gov

Phase Evolution and Reaction Kinetics in Solid-State Systems

Solid-state synthesis of manganese silicate typically involves the high-temperature reaction of manganese and silicon precursors. The phase evolution and reaction kinetics are critically dependent on factors such as temperature, reaction atmosphere, and the nature of the starting materials. The process often requires heating stoichiometric mixtures of manganese oxides (like MnO₂, Mn₂O₃, or Mn₃O₄) and silicon dioxide (SiO₂) at temperatures ranging from 1100 to 1300°C. The surrounding atmosphere, whether it be argon, air, or a reducing environment, plays a crucial role in controlling the oxidation state of manganese and, consequently, the final silicate phase formed. mdpi.com

The reaction often proceeds through a series of intermediate phases before the desired manganese silicate, such as rhodonite (MnSiO₃) or tephroite (Mn₂SiO₄), is formed. For instance, the thermal decomposition of manganese oxides like pyrolusite (MnO₂) to other oxides such as Mn₂O₃ and Mn₃O₄ occurs at specific temperatures and is a key initial step. researchgate.net The presence of other elements can significantly influence the reaction pathways. For example, the formation of manganese silicates can be hindered by the simultaneous formation of other phases at higher temperatures. researchgate.net

Recent advancements have explored the use of nanostructured precursors and confinement strategies to influence the reaction pathways. For example, using silica nanospheres as a reaction medium allows for the investigation of high-temperature solid-state reactions at the nanoscale. crimsonpublishers.comacs.org This approach has revealed interesting transformation behaviors, such as the stepwise conversion from solid to hollow and back to solid interior structures within the nanoscopically confined manganese silicate phase. acs.org

Below is a table summarizing the key parameters and observations in the solid-state synthesis of manganese silicate:

ParameterTypical Range/ValueSignificanceReference
Temperature1100 - 1300 °CDrives the reaction and influences phase stability.
AtmosphereArgon, Air, ReducingControls the oxidation state of manganese. mdpi.com
PrecursorsMnO₂, Mn₂O₃, Mn₃O₄, SiO₂The choice of precursors affects the initial reaction steps.
Intermediate PhasesVarious manganese oxidesUnderstanding their formation is key to controlling the final product. researchgate.net

Solution-Based and Sol-Gel Approaches

Solution-based methods, including sol-gel processes, offer an alternative to high-temperature solid-state reactions, often providing better control over particle size and morphology. These techniques involve the reaction of precursors in a liquid medium, followed by processes like precipitation or gelation.

Controlled Precipitation and Gelation Kinetics

Controlled precipitation is a common solution-based method for synthesizing manganese silicate nanoparticles. This can be achieved by mixing aqueous solutions of a manganese salt, such as manganese chloride (MnCl₂·4H₂O), with a silicate source, like sodium silicate (Na₂SiO₃·9H₂O), under controlled pH conditions. For instance, amorphous manganese silicate nanoparticles with a hydrodynamic diameter of 50–70 nm have been synthesized at room temperature at a pH of 9.5.

The sol-gel method typically utilizes alkoxide precursors, which allows for finer control over the final particle size. This process involves the hydrolysis and condensation of precursors to form a "sol" (a colloidal suspension of solid particles in a liquid) that then evolves into a "gel" (a solid-like network). The resulting gel is subsequently calcined at temperatures between 800 and 1000°C to obtain the crystalline manganese silicate. The kinetics of gelation are crucial in determining the structure and properties of the final material.

Particle Morphogenesis and Colloidal Stability in Solution Processing

The morphology of the synthesized manganese silicate particles can be controlled by adjusting the reaction parameters in solution-based methods. For example, the "Ostwald ripening mechanism" has been observed in the hydrothermal synthesis of manganese-doped zinc silicate, where smaller nanoparticles dissolve and redeposit onto larger ones, leading to the formation of nanorods over time. mdpi.com The use of templates, such as silica nanospheres, can also direct the formation of specific structures, like mesoporous manganese silicate. aip.org

Colloidal stability is a key consideration in solution processing, ensuring that the synthesized nanoparticles remain dispersed in the solvent without agglomerating. The surface chemistry of the particles, including the presence of hydroxyl groups, plays a significant role in their stability and reactivity. rsc.org

Solvothermal and Supercritical Fluid Synthesis Variants

Solvothermal synthesis, a variation of the hydrothermal method where the solvent is not water, and supercritical fluid synthesis are advanced solution-based techniques that offer unique advantages. Solvothermal methods, often carried out in a Teflon-lined autoclave, allow for reactions to occur at temperatures above the boiling point of the solvent, leading to the formation of crystalline materials with controlled morphologies. mdpi.comaip.org

Supercritical fluid synthesis provides rapid reaction kinetics but requires specialized high-pressure equipment. These methods can lead to the formation of novel nanostructures and phases that may not be accessible through conventional synthesis routes.

The following table summarizes various solution-based synthesis approaches for manganese silicate:

MethodPrecursorsKey ParametersResulting MaterialReference
Aqueous PrecipitationMnCl₂·4H₂O, Na₂SiO₃·9H₂ORoom temperature, pH 9.5Amorphous nanoparticles (50-70 nm)
Sol-GelAlkoxide precursorsCalcination at 800-1000°CFine particles
HydrothermalManganese nitrate, Magadiite160°C for 24 hoursNanosheets
HydrothermalManganese acetate, Zinc nitrate, Sodium silicate200°C for 12-72 hoursSheaf-like Mn-doped Zn₂SiO₄ mdpi.com

Advanced and Novel Synthetic Routes

Beyond traditional solid-state and solution-based methods, advanced synthetic routes are being explored to create manganese silicate materials with tailored properties and dimensionalities, such as thin films and nanomaterials.

Chemical Vapor Deposition (CVD) for Thin Film and Nanomaterial Growth

While direct research findings on the Chemical Vapor Deposition (CVD) of manganese silicate are not prevalent in the provided search results, the principles of CVD can be applied to the synthesis of such materials. CVD involves the reaction of volatile precursors in the gas phase, which then decompose on a heated substrate to form a thin film or nanomaterials. For manganese silicate, this would likely involve the use of volatile manganese-containing and silicon-containing precursors.

The growth of thin films and nanomaterials via CVD would offer precise control over thickness, composition, and crystallinity. The properties of the resulting materials would be highly dependent on the CVD process parameters, including substrate temperature, precursor flow rates, and reactor pressure.

High-Pressure High-Temperature Synthesis of Dense Polymorphs

The application of high-pressure and high-temperature (HPHT) conditions is a fundamental strategy in solid-state chemistry to explore new, dense phases of materials that are not accessible under ambient conditions. In the context of manganese-containing oxides, HPHT synthesis has been shown to induce phase transformations to denser polymorphs. For instance, studies on manganese oxides like Mn3O4 (Hausmannite) have demonstrated its transformation to a denser polymorph with a CaMn2O4-type structure at pressures of 7.2 GPa and temperatures of 673 K. researchgate.netacs.orgresearchgate.net This post-spinel phase is approximately 9.6% denser than the original tetragonal spinel structure. researchgate.netacs.org Upon heating at high pressure, Mn3O4 can further decompose to MnO at temperatures exceeding 1073 K. researchgate.netacs.org

While extensive research is available on the HPHT treatment of individual manganese oxides, direct studies on the synthesis of dense manganese silicate polymorphs are less prevalent in the literature. However, insights can be drawn from the behavior of complex manganese silicate minerals under such conditions. Braunite, a manganese silicate mineral with the general formula Mn²⁺Mn³⁺₆SiO₁₂, is a key component of many manganese ores. scholaris.ca The thermal treatment of these ores at high temperatures is a known method to convert various manganese minerals into more valuable oxide phases like hausmannite. mdpi.com The stability and transformation of these phases are highly dependent on temperature and oxygen partial pressure. mdpi.com

The synthesis of a high-pressure polymorph of Co₃TeO₆ at 6.5 GPa and 1070 K, which adopts a Ni₃TeO₆-type structure, showcases the potential of HPHT methods to create novel crystal structures in related oxide systems. rsc.org These experiments highlight that applying extreme conditions can overcome kinetic barriers and lead to the formation of metastable, high-density materials. Although specific examples for pure manganese silicate are scarce, the principles established from studies on related manganese oxides and other complex oxides suggest that HPHT synthesis remains a promising, albeit underexplored, avenue for discovering novel, dense polymorphs of manganese silicate.

Table 1: High-Pressure Transformations of Manganese Oxides
Starting MaterialPressure (GPa)Temperature (K)Resulting PhaseKey FindingReference
Mn₃O₄ (Hausmannite)7.2673CaMn₂O₄-type structureTransformed to a 9.6% denser polymorph. researchgate.netacs.org
Mn₃O₄ (Hausmannite)7.2>1073MnODecomposition at higher temperatures under pressure. researchgate.netacs.org
γ-MnO₂8Room TempPartially amorphizedUndergoes partial amorphization when pressure-quenched. researchgate.net
Co₃TeO₆6.51070HP-Co₃TeO₆ (Ni₃TeO₆-type)Formation of a new high-pressure polymorph. rsc.org

Two-Step and Hierarchical Assembly Methodologies

Two-step and hierarchical assembly methodologies offer sophisticated control over the morphology, porosity, and functionality of manganese silicate materials. These strategies often involve sequential processes, such as hydrothermal synthesis followed by a secondary treatment or the use of templates to guide the formation of complex structures.

A notable two-step approach is the synthesis of the mesostructured manganese silicate known as MnKIL-1. zeolit.hrchem-soc.si This method involves an initial gel preparation, followed by a solvothermal treatment in ethanol. zeolit.hrchem-soc.siresearchgate.net The resulting material exhibits a disordered, wormhole-like porous structure with large pore openings of approximately 16 nm and a high surface area. zeolit.hrchem-soc.siresearchgate.net A similar two-step synthesis was developed for Mn/KIL-2, where an aging step is followed by a solvothermal treatment, creating interparticle mesopores from the aggregation of silica nanoparticles. nih.gov

Another innovative two-step process involves the creation of composites, such as low-crystalline manganese silicate hollow spheres integrated with graphene oxide (MS/GO). whut.edu.cn In the first step, porous manganese silicate hollow spheres are synthesized via a hydrothermal method using silica spheres as sacrificial templates. whut.edu.cn The second step involves assembling these hollow spheres with graphene oxide nanosheets through freeze-drying, creating a composite network that enhances electronic conductivity and lithium-ion diffusion for battery applications. whut.edu.cn

Hierarchical assembly represents a more complex level of structural organization. A prime example is the synthesis of "bubbles within a bubble" manganese silicate structures. nih.govacs.org This was achieved through a surface-catalyzed dual templating strategy, producing hollow manganese silicate nanospheres of only 7-9 nm. nih.govacs.org These primary nanospheres can then self-assemble into larger, secondary hollow spheres with diameters of 200-270 nm, forming a unique hierarchical architecture. nih.govacs.org Such structures have potential applications in catalysis and as precursors for other functional hollow materials. nih.govacs.org

Table 2: Two-Step and Hierarchical Synthesis of Manganese Silicates
MaterialSynthesis StrategyKey FeaturesReference
MnKIL-1Two-step: Gel preparation and solvothermal treatment.Disordered mesoporous structure; 16 nm pore openings. zeolit.hrchem-soc.siresearchgate.net
Mn/KIL-2Two-step: Aging and solvothermal treatment.Interparticle mesopores (5-60 nm); high surface area (448 m²/g). nih.gov
MS/GO CompositeTwo-step: Hydrothermal synthesis of hollow MS spheres, then assembly with GO.Porous, low-crystalline hollow spheres in a conductive GO network. whut.edu.cn
Hollow Mn-SilicateHierarchical Assembly: Surface-catalyzed dual templating.7-9 nm hollow nanospheres assembled into 200-270 nm hollow spheres ("bubbles within a bubble"). nih.govacs.org

Targeted Doping and Alloying Strategies

Targeted doping and alloying are crucial strategies for modifying the intrinsic properties of manganese silicate, enabling the enhancement of its chemical, electronic, and magnetic functionalities for specific applications.

Doping Strategies involve the intentional introduction of foreign ions into the manganese silicate structure. This can alter the material's crystal structure, electronic conductivity, and performance in various applications. A surface-catalyzed templating strategy has been used to create a wide array of metal-doped manganese silicate hollow nanospheres. nih.govacs.org Dopants included a variety of transition metals and rare earth elements such as Iron (Fe), Cobalt (Co), Nickel (Ni), Copper (Cu), Yttrium (Y), Lanthanum (La), Cerium (Ce), Neodymium (Nd), Europium (Eu), Gadolinium (Gd), Erbium (Er), and Ytterbium (Yb). nih.govacs.org This demonstrates the versatility of the manganese silicate framework in hosting diverse cations to create a family of structurally related derivatives. nih.govacs.org

In a similar vein, manganese itself can be used as a dopant in other silicate frameworks to impart specific properties. For example, Mn-doping of cobalt silicate (CoSi) hollow spheres was shown to enhance electronic conductivity and reduce the electron transport barrier, significantly boosting the material's specific capacitance for supercapacitor applications. researchgate.net Likewise, Mn-doped zinc silicate (Zn₂SiO₄) has been synthesized hydrothermally to create efficient green phosphors, where the introduction of Mn²⁺ ions into the Zn₂SiO₄ host lattice is central to its luminescent properties. mdpi.com A novel "manganese extraction" strategy has also been developed for manganese-doped hollow mesoporous silica nanoparticles, where the framework's biodegradation can be triggered in a tumor microenvironment, facilitating drug release. acs.org

Alloying Strategies for manganese silicate are most prominently realized in the field of metallurgy, particularly in the production of steel. Silico-manganese (SiMn), a ferroalloy containing manganese, silicon, iron, and a small amount of carbon, is a critical additive in steelmaking. globalmet-resources.comatems.com It acts as a deoxidizer and an alloying agent. globalmet-resources.comgptcl.in During deoxidation, the silicon and manganese react with oxygen in the molten steel to form liquid manganese silicate (MnSiO₃). atems.comgptcl.in This liquid slag readily coagulates and separates from the steel, resulting in a cleaner final product compared to deoxidation with ferro-silicon (B1173132) alone, which forms solid silica (SiO₂). globalmet-resources.comatems.comgptcl.in The use of SiMn alloy is therefore a strategic choice to control the oxygen, carbon, and sulfur content while simultaneously alloying the steel with manganese and silicon to improve its mechanical properties. globalmet-resources.com

Advanced Structural Elucidation and Spectroscopic Characterization of Manganese Silicates

Crystallographic Investigations

Crystallographic techniques are indispensable for understanding the atomic arrangement and phase composition of manganese silicates. These methods provide foundational data on the crystal structure, which in turn governs the material's physical and chemical properties.

X-ray Diffraction (XRD) Analysis of Crystalline Phases and Polymorphs

X-ray diffraction (XRD) is a primary tool for identifying the crystalline phases and polymorphs of manganese silicates. By analyzing the diffraction patterns, researchers can distinguish between different crystal structures. For instance, identifying pyroxmangite versus its dimorph rhodonite often requires powder X-ray diffraction (XRPD) analysis. gemrockauctions.com The key difference lies in the repeating unit of their silicate (B1173343) tetrahedral chains: pyroxmangite has a seven-silica chain, while rhodonite possesses a five-silica chain. gemrockauctions.comrruff.info

Several manganese silicate minerals have been extensively characterized using XRD. Tephroite (Mn₂SiO₄), a member of the olivine (B12688019) group, is confirmed to have an orthorhombic crystal system through XRD analysis. museum.waleswebmineral.commindat.org Similarly, the identification of rhodonite, with its triclinic structure, is often confirmed by XRD in combination with chemical analysis. webmineral.comrruff.info Braunite (Mn²⁺Mn³⁺₆SiO₁₂) is another example, identified by its tetragonal crystal system. webmineral.comwebmineral.commindat.org

High-pressure and high-temperature in-situ synchrotron single-crystal XRD experiments have been crucial in studying the stability and transformations of manganese silicates under conditions relevant to the Earth's mantle. geoscienceworld.orgdntb.gov.uaresearchgate.net For example, studies on tephroite have shown that it undergoes a pressure-induced, irreversible amorphous transformation at pressures above approximately 20 GPa. geoscienceworld.orgdntb.gov.uaresearchgate.net This amorphization is a significant finding for understanding the fate of manganese-rich materials in subducting oceanic lithosphere. geoscienceworld.orgdntb.gov.ua

Crystallographic Data of Common Manganese Silicates from XRD

MineralChemical FormulaCrystal SystemSpace GroupKey Identifying Feature (vs. Polymorphs)
TephroiteMn₂SiO₄OrthorhombicP nmaBelongs to the olivine group. museum.walesmindat.org
Rhodonite(Mn,Ca)SiO₃TriclinicP1Five-silica tetrahedral chain repeat. gemrockauctions.comrruff.infowebmineral.com
PyroxmangiteMnSiO₃TriclinicP1Seven-silica tetrahedral chain repeat. gemrockauctions.commindat.org
BrauniteMn²⁺Mn³⁺₆(SiO₄)O₈TetragonalI4₁/acdDistinct from other manganese oxides by the presence of silicon. webmineral.commindat.org

Electron Diffraction and Transmission Electron Microscopy (TEM) for Microstructural and Nanoscale Analysis

Transmission Electron Microscopy (TEM) and selected area electron diffraction (SAED) provide high-resolution structural and morphological information at the micro- and nanoscale. These techniques are particularly useful for examining defects, intergrowths, and the structure of nanomaterials.

TEM studies have confirmed the coherent growth of rhodonite along the (001) planes of pyroxmangite, even when high-temperature XRD did not show an abrupt transformation. geoscienceworld.org This highlights the sensitivity of TEM in detecting incipient phase transformations. In the analysis of manganese silicate nanostructures, such as hollow nanospheres, TEM reveals their morphology, size, and hollow nature. nih.gov For instance, manganese silicate hollow nanospheres with a size of approximately 100 nm and shells assembled from smaller nanoparticles have been characterized using TEM. nih.gov

In studies of manganese oxide coatings, which can contain silicates, TEM combined with SAED has been used to identify the mineral phases present. For example, the layered manganese oxide birnessite was identified in a coating on sandstone, with SAED patterns showing distinct rings corresponding to its crystal structure. researchgate.net Furthermore, TEM analysis of cycled mesoporous lithium manganese silicate cathodes showed that while the ordered mesoporous structure was retained, SAED patterns indicated that the material had become amorphous, providing crucial insight into the material's stability during electrochemical cycling. rsc.org

Neutron Diffraction Studies of Magnetic Structures and Atomic Positions

Neutron diffraction is a powerful technique for studying manganese silicates, particularly for determining the positions of light elements like oxygen and for elucidating magnetic structures. This is because neutrons scatter from atomic nuclei, and the scattering length does not depend on the atomic number in a simple way, unlike with X-rays. This allows for a clear distinction between elements with similar atomic numbers, such as manganese and iron.

In the fayalite-tephroite (FeₓMn₁₋ₓ)₂SiO₄ solid solution, neutron diffraction is essential for determining the distribution of Fe and Mn cations over the two distinct metal sites (M1 and M2) in the olivine structure, a task that is challenging for X-ray diffraction due to the similar scattering factors of Fe and Mn. arizona.edu Studies have shown that the larger Mn²⁺ ion preferentially occupies the larger M2 site. arizona.edu

Neutron diffraction is also uniquely suited for determining the magnetic ordering in manganese compounds at low temperatures. geoscienceworld.org For many manganese oxides and silicates, which are often antiferromagnetic, neutron diffraction can reveal the arrangement of the magnetic moments. geoscienceworld.orgarxiv.orgdiva-portal.org For example, below the Néel temperature, the magnetic moments of Mn²⁺ ions align in an antiparallel fashion, which can lead to a magnetic unit cell that is larger than the chemical unit cell, giving rise to additional magnetic-only reflections in the diffraction pattern. geoscienceworld.org Studies on synthetic manganese silicates have used neutron diffraction to investigate frustrated magnetic topologies, where competing magnetic interactions prevent simple long-range ordering. researchgate.net

Single Crystal X-ray Diffraction for Precise Atomic Arrangement Determination

Single-crystal X-ray diffraction (SC-XRD) provides the most precise determination of the atomic arrangement within a crystal, including bond lengths, bond angles, and site occupancies. carleton.eduuhu-ciqso.es This technique is the gold standard for solving and refining complex crystal structures.

The crystal structures of numerous manganese silicate minerals have been determined and refined using SC-XRD. For braunite, SC-XRD was used to determine its tetragonal structure with space group I4₁/acd, and to refine the positions of the Mn²⁺, Mn³⁺, and Si⁴⁺ ions. arizona.edugeoscienceworld.org In the case of pyroxmangite, a high-pressure SC-XRD study revealed its equation of state and the anisotropic compression of its crystal lattice. arizona.edu The study showed that the silicon tetrahedra are nearly incompressible, while the manganese-oxygen polyhedra are more compressible. arizona.edu

For rhodonite, SC-XRD has been used to refine its triclinic structure and to study cation ordering. arizona.eduresearchgate.netarizona.edu For example, in a magnesium-rich rhodonite, SC-XRD showed that Mg has a strong preference for the M4 crystallographic site. arizona.edu The structure of tephroite has also been confirmed and refined using SC-XRD, providing precise atomic coordinates and details of its olivine-type structure. geoscienceworld.orgdntb.gov.uaresearchgate.netrruff.infomsaweb.orgarizona.edu The use of synchrotron radiation for SC-XRD has enabled the study of increasingly smaller crystals, allowing for the structural determination of rare and complex hydrous manganese silicates like raite and shafranovskite. pnas.orggeologyscience.ru

Selected Single-Crystal XRD Refinement Data for Manganese Silicates

MineralCrystal SystemSpace GroupUnit Cell Parameters (Å, °)Reference
BrauniteTetragonalI4₁/acda = 9.432, c = 18.703 geoscienceworld.org
PyroxmangiteTriclinicP1a = 9.690, b = 10.505, c = 17.391, α = 112.17, β = 102.85, γ = 82.93 mindat.org
RhodoniteTriclinicP1a = 6.68, b = 7.66, c = 12.22, α = 111.1, β = 86.016, γ = 93.203 webmineral.com
TephroiteOrthorhombicP nmaa = 4.76, b = 10.2, c = 5.98 webmineral.com

Spectroscopic Probes of Electronic States and Local Structure

Spectroscopic techniques are vital for probing the electronic structure, oxidation states, and local coordination environment of atoms in manganese silicates. These methods complement diffraction techniques by providing information that is not accessible through crystallographic analysis alone.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and, crucially, the oxidation states of elements within the top few nanometers of a material's surface. For manganese compounds, identifying the oxidation state (e.g., Mn²⁺, Mn³⁺, Mn⁴⁺) is critical, and XPS provides a direct way to do this. acs.orgresearchgate.net

The analysis of manganese oxidation states via XPS often involves examining the Mn 2p, Mn 3s, and Mn 3p core level spectra. The binding energy of the Mn 2p peak is sensitive to the oxidation state, although peak shapes can be complex. A more robust method involves analyzing the multiplet splitting of the Mn 3s peak. The magnitude of this splitting is a reliable indicator of the manganese oxidation state. acs.orgresearchgate.net The shape and position of the Mn 3p peak can also be used to distinguish between different oxidation states. acs.org

In the study of synthetic manganese silicate hollow nanospheres (MS HNSs) with a braunite-like phase, XPS was used to detect the characteristic peaks of Mn, Si, and O on the surface. nih.gov Analysis of the Mn 2p₃/₂ spectrum revealed an atomic ratio of Mn³⁺/Mn²⁺ of approximately 2.35, consistent with the braunite formula. nih.gov In studies of manganese-impregnated mesoporous silica (B1680970) nanoparticles, XPS characterization helped to establish that Mn(II) is the main oxidation state of the manganese species after suspension in water. umons.ac.be In functionalized metal-organic frameworks, improved catalytic activity was linked to the presence of higher manganese oxidation states (Mn³⁺/Mn⁴⁺) as confirmed by XPS. researcher.life

Typical XPS Signatures for Manganese Oxidation States

XPS RegionFeatureIndicationReference
Mn 2pBinding Energy & ShapeSensitive to oxidation state, but can be complex. nih.gov
Mn 3sMultiplet Splitting (ΔE)Magnitude of splitting is a strong indicator of oxidation state. ΔE decreases as the oxidation state increases. acs.orgresearchgate.net
Mn 3pPeak Position & ShapeProvides a feasible means of determining the oxidation state of manganese in complex samples. acs.org

X-ray Absorption Spectroscopy (XAS: XANES, EXAFS) for Coordination Environment and Valence States

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for probing the local atomic and electronic structure of manganese in silicate matrices. The method is divided into two regimes: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region of the Mn K-edge spectrum is particularly sensitive to the oxidation state and coordination geometry of the manganese atoms. The energy of the absorption edge shifts to higher values as the average oxidation state (AOS) of Mn increases. geoscienceworld.orgfree.fr This allows for the quantitative determination of the fractional amounts of Mn²⁺, Mn³⁺, and Mn⁴⁺ in a sample by using a linear combination fitting (LCF) approach with spectra from well-characterized reference compounds. free.frresearchgate.net Studies have shown that this method can reliably quantify the Mn AOS to within approximately 0.1 valence units in the +2 to +4 range. geoscienceworld.orgfree.fr For instance, in silicate glasses synthesized under various oxygen fugacities, XANES analysis has demonstrated that Mn²⁺ is often the predominant species. researchgate.net

The EXAFS region provides information about the local atomic environment around the absorbing Mn atom, yielding data on bond distances, coordination numbers (CN), and the identity of neighboring atoms. mdpi.com Analysis of EXAFS spectra for silicate-bound Mn has revealed specific details about its coordination. For example, the Mn-O bond distance is strongly correlated with the manganese oxidation state; longer bond lengths are characteristic of lower oxidation states. minsocam.org In many silicate minerals and glasses, Mn²⁺ is found in octahedral coordination with oxygen. geoscienceworld.org Shell-fit analysis of EXAFS data allows for the precise determination of these structural parameters. geoscienceworld.orgvt.edu

Table 1: Representative Mn K-edge EXAFS Fitting Parameters for Manganese Species

Manganese Species GroupAverage Oxidation State (AOS)Average First-Shell Mn-O Bond Distance (Å)Reference
Inorganic Mn(II) Species2.0 - 2.52.14 ± 0.04 minsocam.org
Mn(III) Oxyhydroxides3.0 - 3.52.02 ± 0.06 minsocam.org
Tectomanganates (Mn⁴⁺ dominant)3.7 - 4.01.90 ± 0.01 minsocam.org
Silicate-bound Mn (Braunite)~2.81.94 - 2.55 (multiple subshells) geoscienceworld.org

This table presents averaged values from studies on various manganese compounds, including silicates, to illustrate the correlation between oxidation state and bond distance.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Modes and Network Structure Analysis

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are essential for characterizing the network structure of manganese silicates. These methods probe the vibrational modes of the Si-O bonds within the silicate framework and the bonds involving manganese ions.

Raman spectroscopy is particularly effective for analyzing the degree of polymerization in silicate glasses and melts. mdpi.comhanyang.ac.kr The high-wavenumber region of the Raman spectrum (typically 800-1200 cm⁻¹) contains bands corresponding to the stretching vibrations of silicate tetrahedra with varying numbers of non-bridging oxygens (NBOs). mdpi.comhanyang.ac.kr These structural units are denoted as Qⁿ, where 'n' is the number of bridging oxygen atoms per SiO₄ tetrahedron (n = 0, 1, 2, 3, 4). The relative intensities of the Qⁿ bands provide a quantitative measure of the silicate network's connectivity. mdpi.com For example, in the MnO-CaO-SiO₂ system, distinct bands for Q⁰ (monomer), Q¹ (dimer), Q² (chain), and Q³ (sheet) units are observed, and their proportions change with the composition, affecting properties like viscosity. mdpi.comresearchgate.net

FTIR spectroscopy complements Raman analysis by providing information on infrared-active vibrational modes. The spectra of silicates are characterized by strong absorption bands related to Si-O-Si asymmetric stretching (around 1000-1200 cm⁻¹), symmetric stretching (around 800 cm⁻¹), and Si-O-Si bending vibrations (around 450-550 cm⁻¹). mdpi.comusda.gov The precise positions of these bands can shift depending on factors like the degree of crystallinity and cation substitution. qut.edu.au In manganese-bearing silicates, specific vibrations associated with Mn-O bonds can also be identified, typically in the lower frequency region (e.g., a band at 541 cm⁻¹ has been assigned to an Mn-O stretching mode in some humite-group minerals). qut.edu.au

Table 2: Typical Raman Band Assignments for Qⁿ Species in Manganese Silicate Systems

Qⁿ SpeciesDescriptionTypical Wavenumber Range (cm⁻¹)Reference
Q⁰Isolated SiO₄ tetrahedra (Monomer)850 - 880 mdpi.com
SiO₄ tetrahedra in dimers/pyrosilicate groups900 - 920 mdpi.com
SiO₄ tetrahedra in chains (Pyroxenes)950 - 1000 mdpi.com
SiO₄ tetrahedra in sheets (Phyllosilicates)1050 - 1100 mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Silicate Network Connectivity and Local Environments

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ²⁹Si Magic Angle Spinning (MAS) NMR, is a powerful tool for quantitatively probing the local structure and connectivity of the silicate network in manganese silicates. The chemical shift of a ²⁹Si nucleus is highly sensitive to its local environment, specifically the number of bridging oxygen atoms connecting its tetrahedron to neighboring tetrahedra.

Similar to Raman spectroscopy, ²⁹Si NMR distinguishes between the different Qⁿ structural units. researchgate.net The spectra typically show distinct resonance peaks corresponding to Q², Q³, and Q⁴ species, which allows for the determination of their relative abundances and thus the degree of silicate network polymerization. researchgate.netsci-hub.se The presence of paramagnetic manganese ions (like Mn²⁺) in the silicate structure can significantly affect the NMR spectra, causing line broadening and shifts in the resonance peaks. researchgate.net Despite these challenges, techniques like Hahn-echo MAS NMR can be employed to detect ²⁹Si nuclei in the vicinity of manganese ions. researchgate.net

Table 3: Typical ²⁹Si NMR Chemical Shifts for Silicate Species in Manganese-Containing Materials

Silicate SpeciesDescriptionTypical Chemical Shift (ppm)Reference
(SiO)₂(SiO)₂~ -92 researchgate.net
(SiO)₃(SiO)~ -101 researchgate.netsci-hub.se
Q⁴Si(OSi)₄~ -111 researchgate.netsci-hub.se

Chemical shifts are relative to a standard reference, typically tetramethylsilane (B1202638) (TMS).

Electron Paramagnetic Resonance (EPR) for Manganese Spin States and Inter-ion Interactions

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for studying materials with unpaired electrons. It is particularly well-suited for characterizing the oxidation state, local coordination symmetry, and magnetic interactions of manganese ions in silicate matrices. uminho.pt

The Mn²⁺ ion (with a 3d⁵ electron configuration and S=5/2 spin state) gives a characteristic and intense EPR signal. ijser.in In glasses and other disordered materials, the spectrum often features a prominent resonance at a g-value of approximately 2.0. capes.gov.brrasayanjournal.co.in This signal frequently displays a six-line hyperfine structure (sextet) due to the interaction of the electron spin with the nuclear spin of ⁵⁵Mn (I=5/2). ijser.inrasayanjournal.co.in The resolution and characteristics of this hyperfine splitting provide information about the ionicity of the Mn-O bonds and the symmetry of the Mn²⁺ site, which is often octahedral. rasayanjournal.co.in Additional resonances, for instance around g ≈ 4.3, can indicate Mn²⁺ ions in sites with lower, rhombic symmetry. uminho.pt In contrast, Mn³⁺ is an EPR-silent ion under most conditions. researchgate.net By simulating the experimental EPR spectra using a spin Hamiltonian, detailed parameters such as g-factors, hyperfine coupling constants (A), and zero-field splitting parameters (D and E) can be determined, offering a deep understanding of the local environment of the manganese ions. uminho.ptcapes.gov.br

Table 4: Representative EPR Spin-Hamiltonian Parameters for Mn²⁺ in Silicate Glasses

ParameterDescriptionTypical Value for Silicate GlassReference
g-factorCharacterizes the interaction with the external magnetic field≈ 2.0 capes.gov.brrasayanjournal.co.in
A (Hyperfine Constant)Describes the interaction between electron and nuclear spin≈ 87 - 97 G capes.gov.brrasayanjournal.co.in
D (Axial Zero-Field Splitting)Describes the distortion from cubic symmetry|D₀|/gβ ≈ 220 ± 20 G capes.gov.br
E (Rhombic Zero-Field Splitting)Describes the rhombic component of the distortion|E₀|/gβ ≈ 70 ± 15 G capes.gov.br

UV-Visible Diffuse Reflectance Spectroscopy for Electronic Transitions and Optical Properties

UV-Visible Diffuse Reflectance Spectroscopy (UV-Vis DRS) is used to investigate the electronic transitions of manganese ions within the silicate framework, which provides information about their oxidation states and coordination environments. The absorption of UV or visible light promotes electrons from lower to higher energy d-orbitals.

The Mn²⁺ ion in an octahedral coordination environment typically shows spin-forbidden and thus weak absorption bands. sci-hub.se However, a characteristic broad absorption band is often observed around 500 nm, which is assigned to the ⁶A₁g → ⁴T₂g crystal field transition. sci-hub.se The presence of Mn³⁺ ions, often in distorted octahedral sites due to the Jahn-Teller effect, gives rise to more intense, spin-allowed transitions. An intense absorption band at lower wavelengths, for example around 270 nm, can be attributed to an O²⁻ → Mn³⁺ charge transfer transition, indicating Mn³⁺ in a tetrahedral coordination within the silicate framework. sci-hub.seresearchgate.net The analysis of these absorption bands helps to identify the co-existence of different manganese oxidation states in the material. sci-hub.seresearchgate.net

Table 5: Characteristic UV-Vis Absorption Bands for Manganese Ions in Silicate Materials

Wavelength (nm)AssignmentManganese Ion StateReference
~270O²⁻ → Mn³⁺ charge transferMn³⁺ in tetrahedral coordination sci-hub.se
~500⁶A₁g → ⁴T₂g crystal field transitionMn²⁺ in octahedral coordination sci-hub.se
~738d-d transitionsMn²⁺/Co³⁺ (in mixed oxides) rsc.org

Morphological and Textural Characterization

Scanning Electron Microscopy (SEM) for Surface Topography and Microstructure

Scanning Electron Microscopy (SEM) is a fundamental technique for visualizing the surface topography and microstructure of manganese silicate materials at the micrometer and nanometer scale. researchgate.net By scanning the sample surface with a focused beam of electrons, SEM generates high-resolution images that reveal key morphological features such as particle size, shape, and aggregation.

In the study of synthetic manganese silicates, SEM has been used to characterize diverse morphologies. For instance, analyses have revealed the formation of nanostructures with an average size of 145 nm. researchgate.net Other studies have shown silico-manganese slag aggregates with surfaces covered in flock-like products, which are gels generated during the activation process. mdpi.com SEM can also reveal details about the internal structure and porosity; for example, in certain preparations, it has been observed that the shells of hollow manganese silicate nanospheres are assembled from many smaller nanoparticles, resulting in rough and porous surfaces. mdpi.com When coupled with Energy-Dispersive X-ray Spectroscopy (EDS), SEM can also provide elemental mapping, confirming the distribution of manganese, silicon, and oxygen across the material's surface and within its microstructure. researchgate.net

Compound Index

Thermal Analysis and Phase Transition Studies

Thermogravimetric Analysis (TGA) for Thermal Stability and Mass Change

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is crucial for determining the thermal stability of manganese silicates and for monitoring mass loss or gain due to decomposition, oxidation, or reduction processes. researchgate.netwits.ac.za

In a typical TGA experiment, a sample of manganese silicate is placed in a high-precision balance and heated according to a specific temperature program. The resulting TGA curve plots the percentage of mass change on the y-axis against the temperature on the x-axis.

Studies on manganese silicates have demonstrated their generally high thermal stability. For example, TGA of MnSiO₃ nanostructures synthesized by a coprecipitation method showed a mass loss of less than 12% up to high temperatures, indicating good thermal stability. researchgate.net The initial mass loss observed at lower temperatures (e.g., below 200°C) is often attributed to the evaporation of physically adsorbed water. Further mass loss at higher temperatures can be associated with the decomposition of residual precursors or the dehydroxylation of silicate groups.

TGA is also instrumental in characterizing manganese silicate-based composites. For instance, in the case of a manganese(III) Schiff base complex immobilized on silica-coated magnetic nanoparticles, TGA was used to confirm the successful anchoring of the complex. rsc.orgnih.gov The thermogram of the final material showed distinct mass loss steps corresponding to the decomposition of the organic ligand and other components, providing quantitative information about the composition of the nanocomposite. rsc.org

The table below summarizes TGA findings for different manganese silicate materials, highlighting their thermal behavior.

Manganese Silicate MaterialKey Mass Loss EventsTemperature Range (°C)InterpretationReference
MnSiO₃ nanostructures<12% total mass lossNot specifiedHigh thermal stability researchgate.net
Manganese silicate (Mn-Si)~12.74% mass loss, increasing to 17.76%up to ~99°C, then up to ~800°CInitial loss of water, followed by further decomposition researchcommons.org
Fe₃O₄@SiO₂-[MnL(OAc)]Multiple decomposition steps~100-600Loss of solvent, decomposition of acetate (B1210297) and organic ligand rsc.org

Differential Thermal Analysis (DTA) for Thermal Events and Phase Transitions

Differential Thermal Analysis (DTA) is a thermoanalytical technique that measures the temperature difference between a sample and an inert reference material as they are subjected to a controlled temperature program. hitachi-hightech.com This difference in temperature provides information about physical and chemical changes occurring in the sample, such as phase transitions, crystallization, melting, and decomposition. hitachi-hightech.com Exothermic events (e.g., crystallization) result in a positive peak on the DTA curve, while endothermic events (e.g., melting) produce a negative peak.

DTA is frequently used in conjunction with TGA to provide a more complete picture of the thermal behavior of manganese silicates. While TGA detects changes in mass, DTA detects thermal events regardless of whether a mass change occurs.

For manganese silicates, DTA can reveal important phase transitions. For example, DTA studies on higher manganese silicides have been used to investigate phase transformations over a wide temperature range. researchgate.net In the context of manganese silicate glasses, DTA is employed to determine key temperatures such as the glass transition temperature (T_g), the onset of crystallization (T_c), and the melting temperature (T_m). scirp.orgscirp.org These parameters are crucial for understanding the glass's thermal stability and its ability to resist devitrification (crystallization). scirp.org For instance, in manganese-doped silica borotellurite glass, DTA has shown that the glass transition temperature ranges from 394°C to 420°C, while crystallization occurs between 542°C and 606°C. scirp.org

In the study of manganese ores, DTA has been used to analyze the decomposition and reduction processes. researchgate.net For pure MnSiO₃, DTA can identify the temperatures at which decomposition or phase changes occur. researchgate.net Additionally, DTA has been instrumental in studying phase equilibria in the MnO-SiO₂ system, helping to refine the temperatures of eutectic and peritectic melting and to identify polymorphic transformations in rhodonite (MnSiO₃). scinn-eng.org.ua Specifically, the polymorphic transformation from γ-MnSiO₃ to β-MnSiO₃ has been experimentally established using this technique. scinn-eng.org.ua

The table below presents DTA data for various manganese silicate systems, illustrating the thermal events observed.

Manganese Silicate SystemThermal EventTemperature (°C)Type of EventReference
Manganese-doped silica borotellurite glassGlass Transition (T_g)394 - 420Endothermic scirp.org
Manganese-doped silica borotellurite glassCrystallization (T_c)542 - 606Exothermic scirp.org
Rhodonite (MnSiO₃)Polymorphic Transformation (γ to β)Experimentally establishedPhase Transition scinn-eng.org.ua
Manganese silicate (Mn-Si)Dehydration~99.18Endothermic researchcommons.org

High-Pressure and High-Temperature Phase Behavior Investigations

The study of manganese silicates under high-pressure and high-temperature conditions is crucial for understanding their stability and transformations in geological and materials science contexts. These investigations often employ techniques like in-situ synchrotron X-ray diffraction (XRD) and Raman spectroscopy in diamond anvil cells to probe the structural changes of the material under extreme conditions.

Research on tephroite (Mn₂SiO₄), an end-member of the olivine (B12688019) group, has revealed significant pressure-induced transformations. geoscienceworld.org In-situ synchrotron single-crystal XRD and Raman spectroscopy experiments have shown that tephroite undergoes a pressure-induced, irreversible amorphization (loss of crystalline structure) at pressures above approximately 20 GPa. geoscienceworld.org This is in contrast to other olivine end-members like forsterite (Mg₂SiO₄) and fayalite (Fe₂SiO₄), which transform into denser crystalline phases (wadsleyite and ringwoodite) under high pressure. geoscienceworld.org The amorphization pressure of olivine has been observed to decrease as the radius of the metallic cation increases. geoscienceworld.org

High-temperature studies on manganese ores, which often contain manganese silicate phases like braunite (Mn₇SiO₁₂), have shown that increasing the sintering temperature can lead to the formation of more thermally stable phases. mdpi.com For example, in some ores, the content of the braunite phase increases significantly with temperature, indicating enhanced mobility and reorganization of manganese and silicon. mdpi.com

The phase stability of manganese oxides, which are often precursors or components in manganese silicate systems, is also highly dependent on temperature and oxygen partial pressure. mdpi.com For instance, at a constant oxygen partial pressure, increasing the temperature can cause the reduction of higher manganese oxides (like MnO₂ and Mn₂O₃) to lower oxidation states, eventually forming Mn₃O₄. mdpi.com

The table below summarizes key findings from high-pressure and high-temperature investigations of manganese silicates and related phases.

MaterialConditionsObserved Phase Transition/BehaviorTechnique(s)Reference
Tephroite (Mn₂SiO₄)> ~20 GPa, up to 900 KPressure-induced irreversible amorphizationSynchrotron single-crystal XRD, Raman spectroscopy geoscienceworld.org
Zhaksy manganese ore (contains braunite)Up to 1100 °CSharp increase in braunite (Mn₇SiO₁₂) contentXRD mdpi.com
Gedrite (a silicate mineral)15.1(7) - 21(1) GPaDisplacive phase transition from Pnma to P2₁/mSingle-crystal XRD mdpi.com
Hausmannite (Mn₃O₄)7.2 GPa, 673 KTransformation to a denser CaMn₂O₄-type structureSynchrotron X-ray diffraction researchgate.net

Reactivity and Reaction Mechanisms of Manganese Silicates

Surface Chemistry and Adsorption Phenomena

The surface chemistry of manganese silicates plays a crucial role in their interaction with species in an aqueous environment. The surface of these materials often possesses hydroxyl groups that can participate in complexation reactions with dissolved ions. mdpi.com The charge on the surface of manganese silicate (B1173343) materials is pH-dependent; for instance, an in-situ synthesized MnO2@SiO2 colloid was found to have an isoelectric point of 3.5, indicating a negative surface charge under neutral conditions, which facilitates the adsorption of cations through electrostatic interactions. mdpi.com

Manganese silicate's reactivity is also influenced by its composition and the presence of other elements. For example, modifying manganese (II) silicate by doping it with elements like iron can enhance its ion-exchange capacity. researchcommons.org The interaction is not limited to simple ion exchange; it can involve the formation of complex surface structures. Studies on the chemical deposition of manganese precursors on silicon dioxide have shown that a manganese silicate layer forms first, which then influences subsequent reactions and film growth. escholarship.org The interaction with contaminants can also be influenced by the presence of other ions in the solution. For example, the removal of manganese can be affected by silicate ions, which can interact with metal hydroxides to form soluble colloids that are difficult to remove. researchmap.jp In some cases, the interaction between manganese minerals and metals can lead to synergistic effects that enhance the purification of pollutants. researchgate.net

Manganese silicates and related materials are effective sorbents for a variety of pollutants, including heavy metal ions and organic compounds, through several mechanisms. The primary mechanisms include ion exchange, electrostatic attraction, and surface complexation. researchgate.netmdpi.com

For heavy metal ions, the sorption process is often governed by a combination of physical and chemical adsorption. The surface hydroxyl groups on materials like MnO2@SiO2 provide active sites for strong complexation with Mn²⁺ ions. mdpi.com The adsorption of Mn²⁺ by these materials has been shown to follow pseudo-second-order kinetics, suggesting that chemisorption is a key step. mdpi.com The adsorption capacity is also pH-dependent, increasing at higher pH values due to the greater presence of negatively charged surface hydroxyl groups. mdpi.com Doping manganese silicate with iron has been shown to increase its affinity for metal ions like Co²⁺. researchcommons.org A study on amorphous magnesium silicate demonstrated a selective adsorption sequence for various divalent metal ions: Cu²⁺ > Zn²⁺ ≈ Co²⁺ > Mn²⁺. researchgate.net

The sorption of organic pollutants has also been investigated. Manganese oxides have demonstrated the ability to adsorb aromatic amines, such as aniline (B41778) and its derivatives, with the mechanism being primarily electrostatic interaction. cambridge.org The adsorption is most effective at a neutral pH. cambridge.org Chitosan has been used to successfully adsorb manganese from sodium silicate solutions, with the process following both Langmuir and Freundlich isotherm models, indicating monolayer and multilayer adsorption characteristics. researchgate.net

Table 1: Adsorption Characteristics of Various Metal Ions on Silicate-Based Materials

Adsorbent MaterialTarget PollutantAdsorption CapacityOptimal ConditionsAdsorption MechanismSource
In-situ MnO₂@SiO₂ ColloidMn²⁺Increases with concentrationpH > 3.5, Time ≈ 12hElectrostatic interaction, complexation with surface hydroxyl groups, chemisorption mdpi.com
Amorphous Magnesium SilicateCu²⁺59 mg/g-Favorable surface adsorption researchgate.net
Amorphous Magnesium SilicateZn²⁺25 mg/g-Favorable surface adsorption researchgate.net
Amorphous Magnesium SilicateCo²⁺23 mg/g-Favorable surface adsorption researchgate.net
Amorphous Magnesium SilicateMn²⁺15 mg/g-Favorable surface adsorption researchgate.net
Iron-doped Manganese (II) SilicateCo²⁺3.61 meq/gpH dependentIon exchange researchcommons.org

Catalytic Mechanisms and Reaction Pathways

Manganese silicate surfaces exhibit significant catalytic activity in various chemical reactions, particularly in oxidation processes. These materials act as heterogeneous catalysts, providing active sites for reactions to occur. For instance, iron-manganese silicate (IMS) has been synthesized and used for the catalytic ozonation of acrylic acid. mdpi.comnih.gov The catalytic activity of IMS is attributed to its composition, which includes MnOx, FeOx, and binary oxides of Fe-Si and Mn-Si. mdpi.com The surface of these materials contains abundant hydroxyl groups and Lewis acid sites, which are crucial for the catalytic process. mdpi.comnih.gov These sites accelerate the decomposition of ozone to produce highly reactive hydroxyl radicals (•OH). mdpi.comnih.gov

In another application, manganese(II) complexes have been grafted onto the surface of mesoporous silica (B1680970) to create bioinspired catalysts. rsc.orgrsc.org These catalysts mimic the function of manganese-dependent dioxygenase, an enzyme that oxidizes catechol derivatives. rsc.orgrsc.org When confined within the porous silica structure, these manganese sites can catalyze the oxidation of 3,5-di-t-butyl-catechol to its corresponding quinone using molecular oxygen. rsc.org This demonstrates that immobilizing manganese complexes on a silicate support can create effective and selective heterogeneous catalysts for specific oxidation reactions. rsc.orgrsc.org

Manganese silicates are effective catalysts in Advanced Oxidation Processes (AOPs), including Fenton-like reactions, which are used for the degradation of persistent organic pollutants. osti.govcapes.gov.br These processes rely on the generation of highly reactive oxygen species, such as hydroxyl radicals (•OH), through the catalytic decomposition of oxidants like hydrogen peroxide (H₂O₂) or ozone (O₃).

Manganese-modified silicate ore has been shown to significantly enhance the degradation and mineralization of ciprofloxacin (B1669076) in a catalytic ozonation process. rsc.org The mechanism involves the catalyst surface promoting the decomposition of ozone into •OH radicals, which are the primary oxidants that attack the organic pollutant. rsc.org Similarly, iron-manganese silicate catalysts effectively catalyze the ozonation of acrylic acid, with experiments confirming that •OH radicals are the dominant oxidants. mdpi.comnih.gov The presence of both iron and manganese in the silicate structure can create a synergistic effect, leading to higher catalytic activity than either manganese silicate or iron silicate alone. mdpi.com In Fenton-like systems using H₂O₂, manganese ions of different valence states, such as the Mn(II)/Mn(III) redox pair, can participate in the radical chain reactions, generating •OH from H₂O₂ decomposition. acs.org The catalytic activity is often linked to the number of exposed active sites on the catalyst surface. acs.org

Table 2: Performance of Manganese Silicate-Based Catalysts in AOPs

CatalystPollutantProcessRemoval EfficiencyKey FindingsSource
Iron-Manganese Silicate (IMS)Acrylic AcidCatalytic Ozonation98.9% in 15 minIMS is more active than IS or MS alone; degradation occurs via •OH radicals. mdpi.com
Manganese Silicate (MS)Acrylic AcidCatalytic Ozonation94.8% in 15 minDemonstrates high catalytic activity for ozone decomposition. mdpi.com
Iron Silicate (IS)Acrylic AcidCatalytic Ozonation95.6% in 15 minSlightly more active than MS but less than the combined IMS catalyst. mdpi.com
Manganese-modified Silicate Ore (MnSO)CiprofloxacinCatalytic OzonationTOC removal of 61.2% in 60 minFollows a hydroxyl radical (•OH) reaction mechanism. rsc.org
Mn-doped Fe-MOFPhenolPhoto-Fenton-like>90% in 30 minMn addition enhances H₂O₂ activation and generation of HO• radicals. acs.org

In the field of artificial photosynthesis and water splitting, developing stable and efficient catalysts for the oxygen evolution reaction (OER) under acidic conditions is a major challenge. Manganese oxides are promising candidates, but they often suffer from dissolution in acidic media. acs.org Research has shown that stabilizing manganese oxides with silicate can significantly enhance their stability and performance as OER electrocatalysts. acs.orgfrontiersin.org

Silicate-stabilized manganese oxide has been demonstrated to be substantially more stable during OER in 0.10 M sulfuric acid compared to its unmodified counterpart. acs.org The stabilized catalyst shows an onset overpotential for OER of 457 mV. acs.org Characterization reveals that the silicate does not just physically mix with the manganese oxide but chemically bonds to manganese ions, forming Si-O-Mn linkages. acs.org The predominant structure of the stabilized material is α-MnO₂, and the presence of silicate is thought to stabilize the higher-index facets of the manganese oxide crystallites. acs.org The mechanism for OER on these stabilized catalysts is believed to involve the di- and mono-μ-oxo-bridged manganese atoms. acs.org During prolonged oxygen evolution, a portion of the mono-μ-oxo bridges is observed to disappear, indicating their participation in the reaction pathway. acs.org This approach of using silicate to stabilize manganese oxide offers a cost-effective and environmentally friendly method to develop robust OER catalysts for acidic environments. acs.org

Ion Exchange Processes and Selectivity

Ion exchange is a critical process involving the exchange of ions between a solid phase and a liquid phase. In the context of manganese silicates, this property is pivotal for various applications, including catalysis and environmental remediation. The structure and composition of manganese silicate materials play a significant role in their ability to exchange ions.

Cation Exchange Capacity and Mechanisms

Cation Exchange Capacity (CEC) is a measure of a material's ability to hold and exchange positively charged ions (cations). cornell.edu This capacity arises from negative charges on the surface of the material, which can electrostatically adsorb cations from a solution. cornell.eduresearchgate.net These adsorbed cations are not permanently bound and can be readily exchanged with other cations in the surrounding solution. cornell.edu In silicate minerals, the negative charge often results from the substitution of a higher-valency cation for a lower-valency one within the crystal lattice, such as aluminum (Al³⁺) substituting for silicon (Si⁴⁺). cornell.edu

Manganese (II) silicate, while not extensively studied for its ion exchange properties, has been synthesized and evaluated as a cation exchanger. researchcommons.org Prepared as a gel through a direct precipitation reaction between manganese chloride and sodium metasilicate (B1246114), it demonstrates the ability to exchange cations. researchcommons.org The primary cations involved in exchange processes with manganese silicate in environmental and agricultural contexts include essential plant nutrients like calcium (Ca²⁺), magnesium (Mg²⁺), and potassium (K⁺), as well as potentially toxic heavy metals. cornell.eduresearchgate.net The mechanism involves the reversible binding of these cations to the negatively charged sites on the silicate structure. The efficiency of this exchange is influenced by factors such as the pH of the solution, the concentration of the cations, and the intrinsic properties of the manganese silicate material itself. researchcommons.org

The CEC is typically expressed in milliequivalents per 100 grams of material (meq/100 g) or centimoles of positive charge per kilogram (cmol(+)/kg), with both units being numerically identical. cornell.eduresearchgate.net While specific CEC values for pure manganese silicate are not widely documented in the reviewed literature, related silicate clays (B1170129) like kaolinite (B1170537) have a CEC in the range of 3-15 cmol(+)/kg. ufl.edu

Influence of Doping Elements on Ion Exchange Performance

The modification of manganese silicate through doping with other elements can significantly enhance its ion exchange capabilities. researchcommons.org Doping involves introducing foreign ions into the material's structure, which can create more exchange sites, alter the surface chemistry, and improve selectivity for specific cations. researchcommons.orgmdpi.com

A study on manganese (II) silicate doped with iron (Fe), cerium (Ce), vanadium (V), and tungsten (W) revealed a dramatic increase in its sorption capacities for Co²⁺, Cd²⁺, Cu²⁺, Cs⁺, and Al³⁺ at various pH levels. researchcommons.org The doping was achieved by co-precipitating manganese chloride and sodium metasilicate in the presence of a salt of the doping element. researchcommons.org The resulting materials (Mn-Fe-Si, Mn-Ce-Si, Mn-V-Si, Mn-W-Si) showed enhanced performance compared to the undoped manganese silicate (Mn-Si). researchcommons.org

The ion exchange capacity of these modified forms was found to correlate with their water content, with the iron-doped silicate having the highest water content and the highest exchange capacity. researchcommons.org The order of increasing capacity was determined as: Mn-Si < Mn-V-Si < Mn-W-Si < Mn-Ce-Si < Mn-Fe-Si. researchcommons.org This enhancement is attributed to the introduction of variable coordination numbers and the modification of the material's physico-chemical properties by the dopant ions. researchcommons.org

Table 1: Ion Exchange Capacity of Doped and Undoped Manganese Silicate

MaterialIon Exchange Capacity for Cs⁺ (meq/g)Water Content (%)
Mn-Si0.7215.20
Mn-V-Si0.7416.89
Mn-W-Si0.7818.96
Mn-Ce-Si0.8222.45
Mn-Fe-Si0.9625.36

Data sourced from a 2010 study on doped manganese (II) silicate exchangers. researchcommons.org

Solid-State Transformations and Diffusion Phenomena

Solid-state transformations in manganese silicates are crucial in high-temperature environments, influencing the material's phase, structure, and properties. These transformations can involve direct reactions between the constituent elements or structural rearrangements induced by thermal energy.

Reactions Between Manganese and Silica

Solid-state reactions between elemental manganese (Mn) and silica (SiO₂) have been investigated at high temperatures. onemine.org When mixtures of manganese and silica are heated, a reaction occurs that yields two distinct phases: a slag phase and a metallic phase. onemine.org

At 1100°C, the composition of these products is highly dependent on the initial molar ratio of Mn to SiO₂. onemine.org

Low Mn:SiO₂ mole ratios (e.g., 0.5 to 2.0): The slag phase consists of rhodonite (MnSiO₃) and unreacted SiO₂. The metallic phase is composed of manganese silicides, specifically Mn₅Si₃ and Mn₃Si. onemine.org

High Mn:SiO₂ mole ratios (e.g., 2.5 to 4.0): The slag phase is a mixture of rhodonite (MnSiO₃) and tephroite (Mn₂SiO₄). The metallic phase contains elemental manganese and the silicide Mn₅Si. onemine.org

In these reactions, the manganese acts as a reducing agent for silica. onemine.org As the Mn:SiO₂ ratio increases, the amount of manganese in the metallic phase increases, while the composition of the slag phase remains relatively constant. onemine.org Notably, free manganese oxide (MnO) is not found in the slag, indicating that the manganese preferentially forms silicates and silicides under these conditions. onemine.org

In a different approach using supercritical water at 673 K, various manganese salts were reacted with different silicon sources. semanticscholar.org It was found that manganese acetate (B1210297) (Mn(Ac)₂) readily reacts with silica sol to form crystalline tephroite (Mn₂SiO₄), whereas other salts like manganese nitrate (B79036) and manganese sulfate (B86663) primarily yield manganese oxides alongside the silicate. semanticscholar.org

Table 2: Products of Solid-State Reaction Between Mn and SiO₂ at 1100°C

Initial Mole Ratio (Mn:SiO₂)Slag Phase ComponentsMetallic Phase Components
Low (0.5 - 2.0)SiO₂, MnSiO₃ (Rhodonite)Mn₅Si₃, Mn₃Si
High (2.5 - 4.0)MnSiO₃ (Rhodonite), Mn₂SiO₄ (Tephroite)Mn, Mn₅Si

Data derived from high-temperature tests on manganese-silica reactions. onemine.org

Thermal-Induced Reconstructive and Displacive Transformations

Phase transformations in solids can be broadly classified as reconstructive or displacive. uci.eduresearchgate.net

Reconstructive transformations involve extensive atomic rearrangement, requiring the breaking and subsequent reforming of chemical bonds. uci.edudoitpoms.ac.uk These transformations typically have high activation energies, are kinetically slow, and can result in a product with a completely different crystal structure and symmetry from the parent phase. uci.edu The transition between quartz and cristobalite, two polymorphs of silica, is a classic example of a reconstructive transformation. uci.edu

Displacive transformations involve small distortions or shifts in the crystal lattice without the breaking of primary atomic bonds. uci.edudoitpoms.ac.uk These changes are often cooperative, with atoms moving in an organized manner relative to their neighbors. doitpoms.ac.uk Displacive transitions generally have low activation energies and occur rapidly. uci.edu A symmetry relationship usually exists between the high-temperature and low-temperature polymorphs. uci.edu

In the context of manganese silicates, both types of transformations can occur under thermal treatment. The solid-state reactions described previously, where Mn and SiO₂ form new silicate and silicide phases, are examples of reconstructive transformations, as they involve the complete breaking of Si-O and Mn-Mn bonds and the formation of new Mn-O-Si and Mn-Si bonds. onemine.org

Displacive transformations are more subtle and would involve changes between different polymorphic forms of a specific manganese silicate compound, such as rhodonite or tephroite, as temperature changes. For instance, the high-low transitions observed in silica polymorphs like quartz are displacive. uci.edu While specific displacive transitions in pure manganese silicate are not detailed in the provided sources, they are a fundamental possibility in any crystalline silicate material subjected to thermal cycling, leading to changes in symmetry and physical properties without altering the fundamental chemical composition. taylorandfrancis.comcambridge.org

Research Applications of Manganese Silicate Materials

Advanced Electrochemical Energy Storage

The demand for high-performance energy storage devices has driven research into novel electrode materials. Manganese silicate (B1173343) has garnered attention for its promising electrochemical properties, particularly for supercapacitors.

The synthesis of manganese silicate for supercapacitor electrodes often involves straightforward and cost-effective methods. A common approach is a facile hydrothermal reaction using precursors like sodium silicate (Na₂SiO₃·9H₂O) and manganese chloride (MnCl₂·4H₂O). researchgate.netrsc.org This method allows for the formation of manganese silicate (MnSiO₃) through a simple precipitation reaction. researchgate.net

Researchers are also exploring more sustainable synthesis routes, such as utilizing natural clay minerals. For instance, manganese silicate nanosheets have been successfully synthesized using the natural clay mineral magadiite (B1252274) as a silicon source, offering an alternative to more expensive silicon precursors like tetraethyl orthosilicate (B98303). acs.org Other research has focused on creating composites, such as combining manganese silicate with graphene oxide (GO) to form hollow spheres, or developing carbon-coated lithium manganese silicate (Li₂MnSiO₄) materials. whut.edu.cnresearchgate.net The primary goal of these synthetic strategies is to create materials with controlled morphology and structure, which are crucial for achieving high electrochemical performance. researchgate.net

The electrochemical performance of manganese silicate-based materials is a key focus of research, with studies reporting encouraging results for supercapacitor applications. The specific capacitance, a measure of charge storage capacity, varies depending on the material's specific morphology and the electrolyte used. For example, a porous manganese silicate material synthesized via a 3-hour hydrothermal reaction exhibited a specific capacitance of 281 F g⁻¹ at a current density of 1 A g⁻¹ in a 1 M KOH electrolyte. researchgate.netrsc.org Even higher values have been achieved with manganese silicate nanosheets derived from natural clay, which demonstrated a high specific capacitance of 514 F·g⁻¹ at 0.5 A·g⁻¹. acs.org

Rate capability, the ability to maintain performance at high charge-discharge rates, is another critical parameter. Manganese silicate materials have shown excellent rate performance. researchgate.netrsc.org Cycle stability, which indicates the material's durability over repeated charge-discharge cycles, is also a strong point. Manganese silicate nanosheets have shown remarkable stability, retaining 98% of their capacitance after 10,000 cycles. acs.org Hybrid supercapacitors, such as those using a carbon-coated Li₂MnSiO₄ negative electrode and an activated carbon positive electrode, have also demonstrated excellent cycle performance, maintaining 85% of their initial capacitance after 1000 cycles. researchgate.net

Manganese Silicate MaterialSpecific Capacitance (F g⁻¹)Current Density (A g⁻¹)ElectrolyteCycle StabilityReference
Porous Manganese Silicate Drapes28111 M KOHExcellent rate performance researchgate.netrsc.org
Manganese Silicate Nanosheets5140.5Not specified98% retention after 10,000 cycles acs.org
Li₂MnSiO₄/AC Hybrid Supercapacitor43.2 (cell)1 mA cm⁻²Not specified85% retention after 1000 cycles researchgate.net
MS/GO Composite699 mAh g⁻¹ (for LIBs)1Not specifiedStable after 1000 cycles whut.edu.cn

To boost the electrochemical performance of manganese silicate, researchers are designing novel material architectures. These architectures aim to increase the surface area available for electrochemical reactions and facilitate the rapid transport of ions and electrons.

One successful strategy involves creating unique morphologies such as thin, porous "drapes" or nanosheets. researchgate.netrsc.orgacs.org These structures provide a large number of active sites and enhance the contact between the electrode and the electrolyte. acs.org The porous nature of these materials is particularly beneficial as it allows for easy diffusion of electrolyte ions. researchgate.net

Another innovative approach is the creation of hierarchical structures, like porous and low-crystalline manganese silicate hollow spheres that are "wired" by graphene oxide (GO). whut.edu.cn In this design, the hollow interior provides space to buffer the volume changes that occur during charging and discharging, which enhances structural stability. whut.edu.cn The porous, low-crystalline structure facilitates ion diffusion, while the flexible and conductive GO sheets improve electron transport throughout the composite. whut.edu.cn The charge-transfer resistance of such composites is significantly lower than that of pristine manganese silicate, indicating faster charge-transfer processes. whut.edu.cn Integrating mineral frameworks with carbon-based matrices is another effective method for enhancing charge transport. mdpi.com

Environmental Remediation Technologies

Manganese silicate materials are also showing great promise in environmental applications, particularly for the purification of contaminated water through adsorption and catalysis.

The removal of toxic heavy metals from wastewater is a critical environmental challenge. Adsorption is considered a highly effective and flexible method for this purpose. researchgate.netwatermanaustralia.commdpi.com Materials based on manganese are being investigated as low-cost adsorbents for this application. researchgate.net

Manganese oxide-coated materials, such as manganese oxide-coated zeolite, have been effectively used to remove heavy metal ions like cobalt (Co²⁺), nickel (Ni²⁺), and lead (Pb²⁺) from aqueous solutions. cambridge.org Studies have also explored the use of silica-based adsorbents for the removal of various heavy metals, including manganese. iwaponline.com The efficiency of removal is influenced by factors such as pH, temperature, and the initial concentration of the metal ions. cambridge.orgiwaponline.com The adsorption process for heavy metals onto these materials often follows established kinetic and isotherm models, such as the pseudo-second-order kinetics model and the Langmuir and Freundlich isotherm models, which help in understanding the adsorption mechanism. cambridge.org

Advanced oxidation processes, such as catalytic ozonation, are powerful methods for breaking down persistent organic pollutants in water. Manganese silicate has emerged as an effective catalyst in these systems. neptjournal.commdpi.com Metal silicates are attractive for this application due to their ordered mesoporous channels, large specific surface area, good chemical stability, and the presence of abundant surface hydroxyl groups. mdpi.com

Iron-manganese silicate has been successfully used to catalyze the ozonation of organic pollutants like p-chloronitrobenzene and acrylic acid. neptjournal.commdpi.com The catalyst works by accelerating the decomposition of ozone in water, which leads to the generation of highly reactive and non-selective hydroxyl radicals (•OH). neptjournal.commdpi.com These radicals can effectively degrade a wide range of organic compounds. neptjournal.com The catalytic activity is attributed to the surface hydroxyl groups and Lewis acid sites on the silicate material. mdpi.com Similarly, manganese-modified silicate ore has proven to be a stable and efficient catalyst for the degradation of antibiotics like ciprofloxacin (B1669076) in water, significantly enhancing the removal rate compared to ozonation alone. rsc.orgrsc.org The uniform distribution of manganese on the silicate surface plays a crucial role in its catalytic efficiency. rsc.org

Role in Biogeochemical Processes Relevant to Contaminant Fate

Manganese is a highly dynamic element in the environment, existing in multiple valence states and playing a crucial role in the biogeochemical cycling of other elements. researchgate.net The redox processes involving manganese directly influence the speciation, mobility, bioavailability, and toxicity of numerous contaminants in soil and water systems. acs.orgudel.edu

The fate of many contaminants is intricately linked to the biogeochemical cycles of major redox-active and biogenic elements, including manganese, iron, carbon, and silicon. ifremer.fr Manganese oxides, which can form from manganese silicate, are potent sorbents of heavy metals and other pollutants, acting as natural sinks. udel.edu These oxides can also oxidize emerging contaminants like antibacterial agents and endocrine-disrupting chemicals. udel.edu

Materials for Optical and Electronic Devices

The unique optical and electronic properties of manganese silicate and its composites have led to their investigation for use in various devices.

Manganese-doped silicate materials are of significant interest as phosphors for applications in lighting and displays. mdpi.com Silicate-based composites are particularly attractive as luminescent materials due to their environmental stability, chemical inertness, and high brightness. mdpi.com

Doping zinc silicate (Zn₂SiO₄) with manganese (Mn²⁺) creates a highly efficient green phosphor. mdpi.com The luminescent properties are influenced by the crystal field of the host material. mdpi.com When Mn²⁺ ions replace Zn²⁺ ions in the Zn₂SiO₄ lattice, it can lead to lattice distortion and structural defects, which can enhance the photoluminescence (PL) emission intensity. mdpi.com The intensity of the green emission is strongly related to the dopant concentration and the crystallinity of the material. researchgate.net For example, in the synthesis of Mn-doped Zn₂SiO₄, the PL intensity was found to increase with hydrothermal reaction time up to 48 hours. mdpi.com

Similarly, tetravalent manganese (Mn⁴⁺) doped into lithium metasilicate (B1246114) (Li₂SiO₃) produces a red-emitting phosphor suitable for LED applications. tandfonline.com These phosphors exhibit red emission peaks due to the spin-forbidden transition of the Mn⁴⁺ ion. tandfonline.com The quantum efficiency of these phosphors can be quite high, reaching up to 70.51%. tandfonline.com The addition of manganese can also enhance the luminescence of other phosphors, such as europium-doped strontium siliconitride (SrSi₂N₂O₂:Eu²⁺), although the mechanism may not involve direct energy transfer but rather an improvement in the host material's quantum yield. acs.org

Table 1: Luminescent Properties of Manganese-Doped Silicate Phosphors

Host Material Dopant Emission Color Peak Emission Wavelength (nm) Key Findings
Zn₂SiO₄ Mn²⁺ Green 520-529 Emission intensity is strongly related to dopant content and crystallinity. researchgate.net Lattice distortion enhances photoluminescence. mdpi.com
Li₂SiO₃ Mn⁴⁺ Red ~642, ~717 High quantum efficiency (up to 70.51%) and excellent color purity. tandfonline.com
SrSi₂N₂O₂ Eu²⁺, Mn --- --- Mn addition significantly enhances the luminescence intensity of the Eu²⁺-doped phosphor. acs.org

Manganese silicate and its composites are being explored for various optoelectronic applications. Zinc silicate thin films, for instance, are transparent in the visible region and possess tunable dielectric constants, making them suitable for use in optoelectronic devices. lidsen.com Composites containing manganese oxide nanoparticles are also being investigated for their potential in photonics and optical devices. wjarr.com

The incorporation of manganese into calcium silicate glass-ceramics has been shown to modify the material's optical properties, decreasing the optical band gap and making it a candidate for certain optoelectronic applications. researchgate.net Furthermore, composites such as carbon fiber@cobalt ferrite@manganese dioxide have demonstrated excellent microwave absorption performance, suggesting their potential use as microwave absorbers. rsc.org The development of these composites opens up possibilities for creating novel materials with tailored optoelectronic functionalities.

Ceramic and Refractory Material Science Research

In the field of materials science, manganese silicates play a crucial role in the production of ceramics and in metallurgical processes.

In steelmaking, the control of non-metallic inclusions is critical as they significantly impact the final properties of the steel. amazonaws.comepfl.ch The addition of silicon and manganese for deoxidation is a common practice because it leads to the formation of manganese silicate inclusions with low melting temperatures. amazonaws.commst.edu These liquid inclusions are less harmful than solid, hard inclusions like alumina, as they can deform during hot mechanical processing and are less likely to cause issues like nozzle clogging during continuous casting. amazonaws.commst.edu

The goal of "inclusion engineering" is to control the composition, size, and morphology of these inclusions to be beneficial or at least benign. epfl.ch For Si-Mn killed steels, the aim is often to produce liquid manganese silicate inclusions. amazonaws.com The composition of these inclusions, particularly the MnO/SiO₂ ratio and the presence of other oxides like Al₂O₃, determines their melting point and physical properties. jst.go.jp For example, inclusions with a MnO/SiO₂ mass ratio near unity and 10-20% Al₂O₃ can have low liquidus temperatures (1150-1200°C) and form soft primary phases like rhodonite (MnSiO₃) and spessartine (Mn₃Al₂Si₃O₁₂). jst.go.jp The formation of these low-melting-point inclusions is a key aspect of producing high-quality steel. mdpi.com

Table 2: Key Manganese Silicate Inclusions in Steel

Inclusion Type Chemical Formula Significance in Steelmaking
Rhodonite MnSiO₃ A soft, low-melting-point inclusion that is desirable in certain steel grades. epfl.chjst.go.jp
Tephroite Mn₂SiO₄ Another manganese silicate inclusion stoichiometry of interest in inclusion engineering. epfl.ch
Spessartine Mn₃Al₂Si₃O₁₂ A manganese aluminum silicate inclusion with a low liquidus temperature. jst.go.jp

Manganese silicate is utilized as a colorant and stabilizer in the production of various ceramics and glasses. ontosight.ai Its incorporation can influence the structural and physical properties of the final product. For example, adding manganese oxide to calcium silicate glass-ceramics can improve their mechanical properties, such as density and ultimate strength, and also alter their magnetic and optical characteristics. researchgate.net The presence of manganese can prevent the crystallization of certain phases and enhance the durability of the glass by forming strong Mn-O-Si bonds. acerp.ir

Silicate ceramics, in general, are valued for properties such as good electrical insulation, low thermal conductivity, and excellent thermal shock resistance, making them suitable for a wide range of industrial applications. elantechnology.com In the context of advanced ceramics, manganese-containing glass-ceramics are being investigated for specialized applications, including in the production of cast stone from industrial byproducts like silicomanganese (B576708) slag. mdpi.com The controlled crystallization of these materials can lead to the formation of specific mineral phases, influencing the final properties of the ceramic.

Computational and Theoretical Investigations of Manganese Silicates

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of materials with high precision. mdpi.com It simplifies the complex many-body Schrödinger equation by calculating the system's energy as a function of its electron density. mdpi.com This approach has been widely applied to study the lattice parameters, structural stability, mechanical properties, and electronic structure of various materials, including silicates. mdpi.com

In the context of manganese silicates, DFT calculations are instrumental in understanding the nature of chemical bonding between manganese, silicon, and oxygen atoms. For instance, studies on manganese-doped silicon clusters, such as [Mn@Si₁₂]⁺, have utilized DFT to explore their potential energy surfaces. rsc.org These calculations have revealed that, unlike isoelectronic chromium-doped silicon clusters, the ground state of [Mn@Si₁₂]⁺ is a biradical, with triplet and open-shell singlet states being very close in energy. rsc.org The relative stabilization of the metal-based orbitals in the manganese-containing cluster leads to a smaller HOMO-LUMO gap compared to its chromium counterpart. rsc.org

DFT studies also shed light on the spin polarization and biradical character of these compounds. rsc.orgumn.edu For example, in [Mn@Si₁₂]⁺, the presence of an unpaired electron can "seed" the localization of spin density, a phenomenon that manifests as enhanced multi-configurational character in more advanced CASSCF calculations. rsc.org The choice of functional within DFT, such as BLYP or B3LYP, can influence the predicted stability of different spin states. rsc.org

Furthermore, DFT is employed to investigate the electronic properties of more complex manganese silicate (B1173343) systems. By calculating the density of states (DOS), researchers can determine whether a material is metallic, insulating, or a half-metal. researchgate.net For example, in the Heusler alloy CoFe₀.₅Mn₀.₅Si, DFT calculations with the PBE functional predict a metallic state, while the inclusion of a Hubbard U term (PBE+U) correctly opens a band gap for the minority spins, indicating a half-metallic character. researchgate.net

Table 1: Selected DFT Calculation Results for Manganese-Containing Silicates

SystemProperty InvestigatedKey Finding
[Mn@Si₁₂]⁺Ground state, electronic structureBiradical ground state with close-lying triplet and open-shell singlet states. rsc.org
[Mn@Si₁₂]⁺HOMO-LUMO gapSmaller gap compared to isoelectronic Cr@Si₁₂. rsc.org
CoFe₀.₅Mn₀.₅SiElectronic structurePBE+U calculations predict a half-metallic character. researchgate.net

Molecular Dynamics Simulations for Structural Dynamics and Phase Transitions

Molecular Dynamics (MD) simulations are a powerful tool for investigating the structural dynamics and phase transitions of materials at an atomic level. mdpi.comaip.org These simulations model the movement of atoms and molecules over time based on interatomic potentials, providing insights into how structures evolve under different conditions of temperature and pressure. mdpi.comaip.org

In the study of silicates, MD simulations have been used to explore structural changes and phase transitions. For bulk silicate materials, simulations have shown that both the model size and the total energy of the system increase with temperature. mdpi.com These simulations can also reveal changes in bond lengths (e.g., Si-Si, Si-O, and O-O) and the emergence of different structural units, such as SiO₇, at high temperatures and pressures. mdpi.com For instance, in bulk SiO₂, a phase transition from an amorphous to a liquid state has been observed between 2500 K and 3000 K. mdpi.com

For manganese silicates, MD simulations can elucidate the behavior of the liquid state and the influence of pressure on its structure. In liquid magnesium silicate (Mg₂SiO₄), a related system, MD simulations have shown that the structure consists of Mg-O and Si-O basic units. researchgate.netjournalajacr.com Under pressure, the Si-O network can undergo a structural transformation from SiO₄ to SiO₆ units via intermediate SiO₅ units. researchgate.netjournalajacr.com This indicates a significant increase in the degree of polymerization with increasing pressure. researchgate.netjournalajacr.com

MD simulations are also employed to study thermally driven phase transitions in complex layered materials. For organic-inorganic hybrid perovskites like (CₙH₂ₙ₊₁NH₃)₂PbI₄, which have a structure of alkyl-amine chains anchored to a rigid inorganic sheet, MD simulations have successfully reproduced experimentally observed transitions. researchgate.net These simulations show that the transition is associated with the melting of the alkyl chains, leading to increased disorder and an expansion of the bilayer thickness. researchgate.net Similar methodologies can be applied to understand the dynamic behavior of layered manganese silicate structures.

Table 2: Findings from Molecular Dynamics Simulations on Silicate Systems

SystemSimulation TypeInvestigated PhenomenonKey Finding
Bulk SiO₂MDPhase TransitionAmorphous to liquid transition observed between 2500 K and 3000 K. mdpi.com
Liquid Mg₂SiO₄MDStructural TransformationPressure-induced transformation from SiO₄ to SiO₆ units via SiO₅ intermediates. researchgate.netjournalajacr.com
(CₙH₂ₙ₊₁NH₃)₂PbI₄MDStructural Phase TransitionTransition associated with the melting of alkyl chains, leading to increased disorder. researchgate.net

Ab Initio Modeling of Reaction Pathways and Energetics

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are crucial for modeling reaction pathways and their associated energetics. science.govscience.gov These methods provide a fundamental understanding of chemical reactions at the molecular level.

In the context of manganese-containing materials, ab initio modeling has been used to investigate complex electrochemical reactions. For example, in Li-excess manganese oxide cathode materials, first-principles calculations have been employed to explore the origin of their anomalous capacity. nsf.gov These studies have shown that the electrochemical behavior is thermodynamically consistent with the oxidation of manganese from a +4 to a +7 state, which involves the migration of Mn ions from octahedral to tetrahedral sites. nsf.gov This provides an alternative explanation to the commonly accepted oxygen redox hypothesis. nsf.gov

Ab initio molecular dynamics simulations can also be used to study reaction kinetics and pathways. nsf.govosti.gov For instance, in the study of the reaction of quercetin (B1663063) with a superoxide (B77818) radical, ab initio molecular dynamics was used to elucidate the reaction mechanism. science.gov Similarly, these techniques can be applied to understand the reaction pathways in the formation or transformation of manganese silicates.

The energetics of ion insertion into manganese oxides, which is relevant to the formation of some manganese silicates, have been studied using density functional theory. researchgate.net These calculations have shown that the driving force for proton insertion to form hydroxyl bonds is generally stronger than for non-protonic cation insertion. researchgate.net Such studies help in understanding the stability and formation energetics of various manganese silicate phases.

It is important to note that the accuracy of ab initio simulations of dynamic processes can be sensitive to the model system's size and the specific reaction pathway. osti.gov For example, in simulations of water exchange in Al(H₂O)₆³⁺, it was found that different reaction pathways have varying energy barriers and that the presence of a full second coordination sphere can hinder the reaction in the simulation. osti.gov This highlights the need for careful consideration of the computational setup and the potential for multiple competing reaction pathways. osti.gov

Crystal Structure Prediction and Polymorphism Modeling

Crystal structure prediction (CSP) is a rapidly developing field that aims to identify the most stable crystal structures of a compound based on its chemical composition. uu.nlresearchgate.net This is a challenging task due to the vast number of possible atomic arrangements. arxiv.org The ability to predict crystal structures is crucial for discovering new materials and understanding polymorphism, where a compound can exist in multiple crystalline forms with different properties. uu.nlucr.edu

Various computational methods are employed for CSP, often combining energy minimization techniques with algorithms that explore the potential energy surface. uu.nl For inorganic materials, multi-objective genetic algorithms have been proposed for polymorphism CSP. arxiv.org These algorithms can incorporate adaptive space group diversity control to prevent premature convergence on a single structure type. arxiv.org

In the context of silicates, CSP has been applied to systems like SiO₂ to predict its known polymorphs, such as α-quartz and cristobalite. arxiv.orgaps.org One approach involves defining a cost function that combines interatomic potential energies with a penalty function based on partial experimental data, such as a limited range of an X-ray diffraction pattern. aps.org This method has been shown to efficiently reproduce correct structures with very limited experimental input. aps.org

The prediction of crystal structures for manganese silicates is essential for understanding their phase diagrams and physical properties. The complexity of the Mn-Si-O system, with various possible stoichiometries and oxidation states for manganese, makes CSP a valuable tool for identifying potentially stable and metastable phases that may not have been synthesized experimentally. By combining CSP with thermodynamic calculations, a more complete picture of the phase landscape of manganese silicates can be obtained.

The challenge in CSP lies not only in generating possible structures but also in accurately ranking their relative energies to determine which polymorphs are likely to be observed experimentally. uu.nl This requires highly accurate force fields or quantum mechanical energy calculations. uu.nl

Thermodynamic Calculations for Phase Stability and Equilibrium

Thermodynamic calculations are essential for understanding the phase stability and equilibrium relationships in multicomponent systems like manganese silicates. The CALPHAD (Calculation of Phase Diagrams) method is a powerful tool for this purpose. researchgate.net It involves developing thermodynamic databases that describe the Gibbs energy of each phase as a function of temperature, pressure, and composition. sci-hub.se These databases are created by critically evaluating and optimizing all available experimental and theoretical data. sci-hub.se

For the Mn-Si-O system and related alloys, thermodynamic databases have been developed to model phase equilibria. researchgate.netpyrometallurgy.co.za For example, in the Fe-C-Mn-Si system, a thermodynamic database was developed that can accurately describe the phase equilibria, particularly those involving the liquid phase. researchgate.net Such databases allow for the simulation of solidification processes and the prediction of phase transformation temperatures. researchgate.net

In the context of manganese ferroalloy production, thermodynamic modeling has been used to simulate the heterogeneous equilibria between metal and slag phases. pyrometallurgy.co.za By using recently developed thermochemical databases, the influence of various operating parameters on the distribution of elements like silicon between the alloy and the slag can be quantitatively evaluated. pyrometallurgy.co.za These models can predict equilibrium relations in regions where experimental data is scarce. pyrometallurgy.co.za

Thermodynamic assessments have also been performed for the MnO-B₂O₃-SiO₂ system. sci-hub.se By optimizing model parameters, the phase diagrams for this ternary system have been predicted, revealing a large liquid miscibility gap. sci-hub.se The calculations also predict the primary crystalline phases, such as MnSiO₃ and Mn₂SiO₄, and their stability ranges. sci-hub.se

Table 3: Examples of Thermodynamic Modeling in Mn-Containing Systems

SystemMethodKey Outcome
Fe-C-Mn-SiCALPHADDeveloped a thermodynamic database for simulating solidification and phase transformations. researchgate.net
Mn-Si-C alloys and MnO-containing slagsThermodynamic ModelingSimulated distribution equilibria of Si between metal and slag phases. pyrometallurgy.co.za
MnO-B₂O₃-SiO₂Thermodynamic ModelingPredicted ternary phase diagrams and liquid miscibility gap. sci-hub.se
Fe-Mn-AlCALPHADOptimized thermodynamic parameters to describe phase equilibria and ordering of the bcc phase. researchgate.net

These computational and theoretical investigations provide a fundamental understanding of the properties and behavior of manganese silicates, guiding experimental research and the development of materials with tailored properties.

Future Directions and Emerging Research Areas in Manganese Silicates

The field of manganese silicate (B1173343) research is rapidly evolving, driven by the quest for advanced materials with tailored properties for a wide range of applications. Emerging research is focused on sophisticated synthesis techniques, the creation of complex composite materials, the use of advanced analytical methods to understand dynamic processes, the application of computational tools for material discovery, and the development of environmentally benign production methods. These future directions promise to unlock the full potential of manganese silicate compounds in electronics, energy storage, catalysis, and beyond.

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